Phenglutarimid M1 Receptor Subtype Selectivity vs. M2/M3/M4
(S)-Phenglutarimid demonstrates a high degree of selectivity for the M1 muscarinic receptor subtype over the M2, M3, and M4 subtypes, a profile qualitatively comparable to the reference M1-selective antagonist pirenzepine [1]. In contrast, the (R)-enantiomer lacks this discriminatory capacity [2].
| Evidence Dimension | M1 vs. M2/M3/M4 Receptor Selectivity Rank Order |
|---|---|
| Target Compound Data | Selectivity profile: M1 > M4 > M3 > M2 |
| Comparator Or Baseline | Pirenzepine (reference M1 antagonist) |
| Quantified Difference | Qualitatively similar selectivity profile (M1 > M4 > M3 > M2) |
| Conditions | Binding studies on native receptors in NB-OK-1 cells (M1), rat heart (M2), rat pancreas (M3), and rat striatum (M4) |
Why This Matters
This established M1-preferring profile validates the use of Phenglutarimid as a critical reference tool for delineating M1-mediated physiological responses in complex tissues, whereas a non-selective anticholinergic would not offer this resolution.
- [1] Waelbroeck M, et al. Stereoselective recognition of the enantiomers of phenglutarimide and of six related compounds by four muscarinic receptor subtypes. Br J Pharmacol. 1996 Dec;119(7):1319-26. View Source
- [2] Lambrecht G, et al. Stereoselectivity at muscarinic receptor subtypes: observations with the enantiomers of phenglutarimide. Chirality. 1989;1(2):170-3. View Source
